molecular formula C11H12IN3S B2361589 3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide CAS No. 55107-59-0

3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide

Cat. No. B2361589
Key on ui cas rn: 55107-59-0
M. Wt: 345.2
InChI Key: YTCYCZDBGJIBIA-UHFFFAOYSA-N
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Patent
US04055647

Procedure details

A mixture of 11.7 g indole in 100 ml methanol and 10.2 g 2-imidazolidinethione in 150 ml methanol is added to a well-stirred solution of 25.4 g iodine and 50 g potassium iodine in 100 ml water. The mixture is stirred for 2 hours at room temperature. The clear solution is concentrated in vacuo to one third of the original volume and cooled. The solid which separates is filtered off, dried and recrystallised from alcohol-ether to give 3-(2-imidazolin-2-ylthio)-indole hydriodide of the formula ##STR11## melting at 210°-211°.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step Two
Name
potassium iodine
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[NH:10]1[CH2:14][CH2:13][NH:12][C:11]1=[S:15].[I:16]I.[I].[K]>CO.O>[IH:16].[NH:12]1[CH2:13][CH2:14][N:10]=[C:11]1[S:15][C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][CH:2]=1 |f:3.4,7.8,^1:17,18|

Inputs

Step One
Name
Quantity
11.7 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
10.2 g
Type
reactant
Smiles
N1C(NCC1)=S
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
25.4 g
Type
reactant
Smiles
II
Name
potassium iodine
Quantity
50 g
Type
reactant
Smiles
[I].[K]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The clear solution is concentrated in vacuo to one third of the original volume
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The solid which separates is filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallised from alcohol-ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
I.N1C(=NCC1)SC1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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